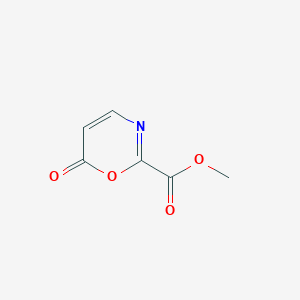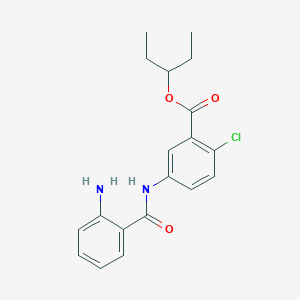
Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester, also known as ethyl 5-(2-amino-2-oxoethyl)-2-chlorobenzoylbenzoate, is a synthetic compound that has been widely used in scientific research. This compound is a member of the benzoylbenzoic acid ester family and has been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, and it is likely that benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester exerts its anti-cancer effects through a similar mechanism.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer activity, benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester has been shown to exhibit a range of other biochemical and physiological effects. For example, it has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester is its high potency and selectivity against cancer cells. This makes it an ideal tool compound for studying the molecular mechanisms of cancer cell growth and apoptosis. However, the compound has some limitations for lab experiments. For example, it is relatively unstable in aqueous solutions and can undergo hydrolysis to form the corresponding benzoic acid derivative. Additionally, the compound has poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester. One area of interest is the development of more stable and soluble analogs of the compound that retain its anti-cancer activity. Additionally, there is interest in exploring the potential applications of the compound in the treatment of other diseases, such as neurological disorders. Finally, further research is needed to fully elucidate the mechanism of action of the compound and to identify potential molecular targets for future drug development.
Métodos De Síntesis
The synthesis of benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester involves the reaction of 5-(2-amino-2-oxoBenzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester)-2-chlorobenzoic acid with Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester 2-amino-3-phenylpropanoate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimBenzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esteraminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours, followed by purification using column chromatography. This method has been reported to yield the compound in good to excellent yields.
Aplicaciones Científicas De Investigación
Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester has been extensively used in scientific research as a tool compound to study various biological processes. One of the most common applications of this compound is in the field of cancer research. It has been shown to exhibit potent anti-proliferative activity against a range of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
178870-07-0 |
|---|---|
Nombre del producto |
Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester |
Fórmula molecular |
C19H21ClN2O3 |
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
pentan-3-yl 5-[(2-aminobenzoyl)amino]-2-chlorobenzoate |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-13(4-2)25-19(24)15-11-12(9-10-16(15)20)22-18(23)14-7-5-6-8-17(14)21/h5-11,13H,3-4,21H2,1-2H3,(H,22,23) |
Clave InChI |
STAIRPNFMDNAIJ-UHFFFAOYSA-N |
SMILES |
CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2N)Cl |
SMILES canónico |
CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2N)Cl |
Otros números CAS |
178870-07-0 |
Sinónimos |
pentan-3-yl 5-[(2-aminobenzoyl)amino]-2-chloro-benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



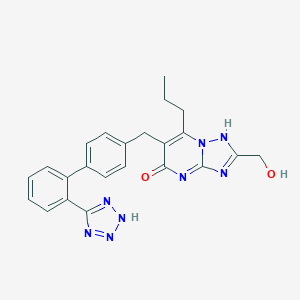
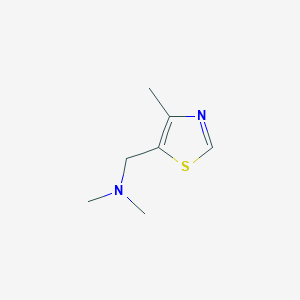
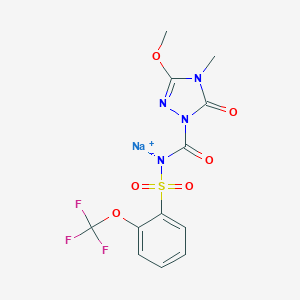
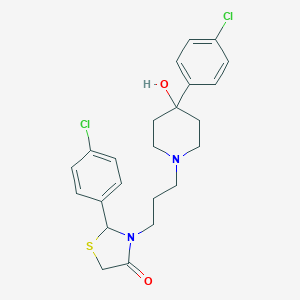
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
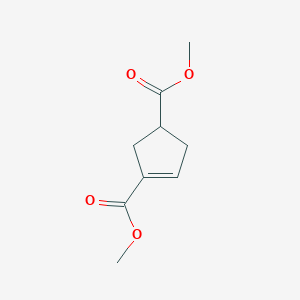
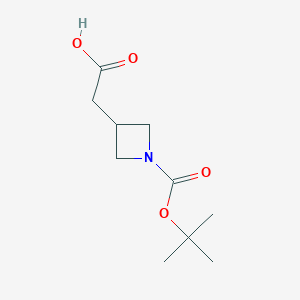
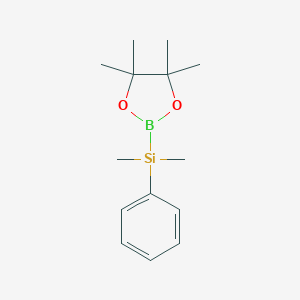
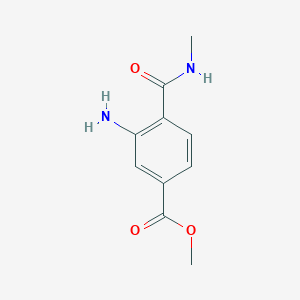
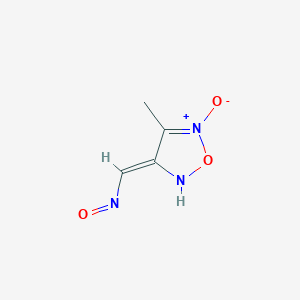
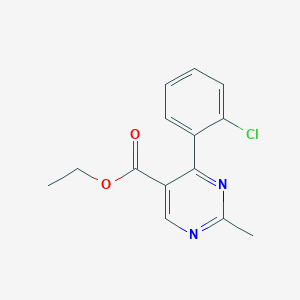
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)
